molecular formula C21H14N2O9S2 B12678885 4-((4,8-Disulpho-2-naphthyl)azo)-3-hydroxy-2-naphthoic acid CAS No. 84030-35-3

4-((4,8-Disulpho-2-naphthyl)azo)-3-hydroxy-2-naphthoic acid

Cat. No.: B12678885
CAS No.: 84030-35-3
M. Wt: 502.5 g/mol
InChI Key: KUNMPIQTHNYNBK-UHFFFAOYSA-N
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Description

4-((4,8-Disulpho-2-naphthyl)azo)-3-hydroxy-2-naphthoic acid is a complex organic compound known for its vibrant color properties. It belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is often used in dyeing processes due to its ability to impart strong and stable colors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4,8-Disulpho-2-naphthyl)azo)-3-hydroxy-2-naphthoic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4,8-disulpho-2-naphthylamine in the presence of sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with 3-hydroxy-2-naphthoic acid under alkaline conditions to form the final azo compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((4,8-Disulpho-2-naphthyl)azo)-3-hydroxy-2-naphthoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-((4,8-Disulpho-2-naphthyl)azo)-3-hydroxy-2-naphthoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.

    Biology: Employed in staining techniques for microscopy to highlight specific cellular components.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved include:

    Binding to proteins: The compound can form covalent bonds with amino acid residues in proteins, altering their function.

    Interference with cellular processes: By binding to cellular components, it can disrupt normal cellular activities, making it useful in research and diagnostic applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4,8-Disulpho-2-naphthyl)azo]naphthalene-1-diazonium chloride
  • 5-[(4,8-Disulpho-2-naphthyl)azo]salicylic acid

Uniqueness

4-((4,8-Disulpho-2-naphthyl)azo)-3-hydroxy-2-naphthoic acid is unique due to its specific structural features, such as the presence of both hydroxyl and sulpho groups, which enhance its solubility and reactivity. This makes it particularly valuable in applications requiring strong and stable coloration.

Properties

CAS No.

84030-35-3

Molecular Formula

C21H14N2O9S2

Molecular Weight

502.5 g/mol

IUPAC Name

4-[(4,8-disulfonaphthalen-2-yl)diazenyl]-3-hydroxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C21H14N2O9S2/c24-20-16(21(25)26)8-11-4-1-2-5-13(11)19(20)23-22-12-9-15-14(18(10-12)34(30,31)32)6-3-7-17(15)33(27,28)29/h1-10,24H,(H,25,26)(H,27,28,29)(H,30,31,32)

InChI Key

KUNMPIQTHNYNBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2N=NC3=CC4=C(C=CC=C4S(=O)(=O)O)C(=C3)S(=O)(=O)O)O)C(=O)O

Origin of Product

United States

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